

Introduction: The Stereochemical Landscape of 2-Bromooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromooctane

Cat. No.: B146060

[Get Quote](#)

2-Bromooctane is a secondary alkyl halide that serves as a fundamental model for understanding core principles of stereochemistry. Its significance in chemical research and drug development lies in its chiral nature, originating from a single stereocenter at the second carbon atom (C2). This carbon is bonded to four distinct substituents: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a hexyl group (-C₆H₁₃).^{[1][2]} This tetra-substitution at a single carbon center renders the molecule chiral, meaning it is non-superimposable on its mirror image.^{[1][3]}

Consequently, **2-bromooctane** exists as a pair of enantiomers: **(R)-2-bromooctane** and **(S)-2-bromooctane**. These stereoisomers share identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light—a phenomenon known as optical activity.^[1] One enantiomer rotates light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.^[1] The stereochemical configuration (R or S) does not inherently predict the direction of optical rotation (+ or -), which must be determined experimentally.^{[1][3]} Understanding the stereochemistry of **2-bromooctane** is crucial as the three-dimensional arrangement of atoms dictates its reactivity and interactions in chiral environments, a key consideration in the synthesis of stereochemically pure pharmaceutical compounds.

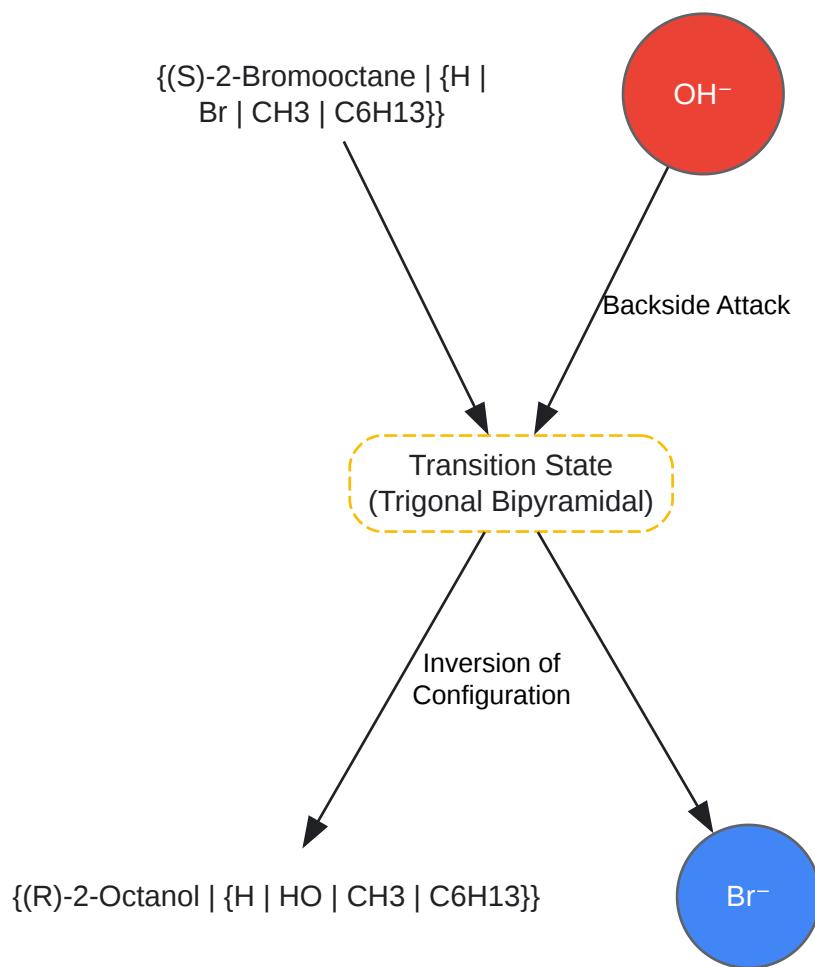
Caption: Enantiomers of **2-bromooctane** as non-superimposable mirror images.

Physicochemical and Chiroptical Properties

The enantiomers of **2-bromoocetane** are physically identical in an achiral environment. Their distinct chiroptical properties, specifically their specific rotation, are fundamental for their identification and the determination of enantiomeric purity.

Property	(S)-(+)-2-Bromoocetane	(R)-(-)-2-Bromoocetane	Racemic (±)-2-Bromoocetane
Molecular Formula	C ₈ H ₁₇ Br	C ₈ H ₁₇ Br	C ₈ H ₁₇ Br
Molecular Weight	193.12 g/mol [4]	193.12 g/mol [4]	193.12 g/mol
CAS Number	Not Found	5978-55-2[4]	557-35-7[5]
Appearance	Colorless Liquid	Colorless Liquid	Colorless Liquid
Specific Rotation [α]	+36.0° to +39.6°[6][7]	-36.0° to -39.6° (inferred)	0°

Note: Specific rotation values can vary based on solvent, temperature, and wavelength.


Stereoselectivity in Nucleophilic Substitution Reactions

The stereochemical outcome of reactions involving **2-bromoocetane** is highly dependent on the reaction mechanism, which is dictated by the choice of nucleophile, solvent, and temperature. As a secondary alkyl halide, it can undergo substitution via both SN1 and SN2 pathways.

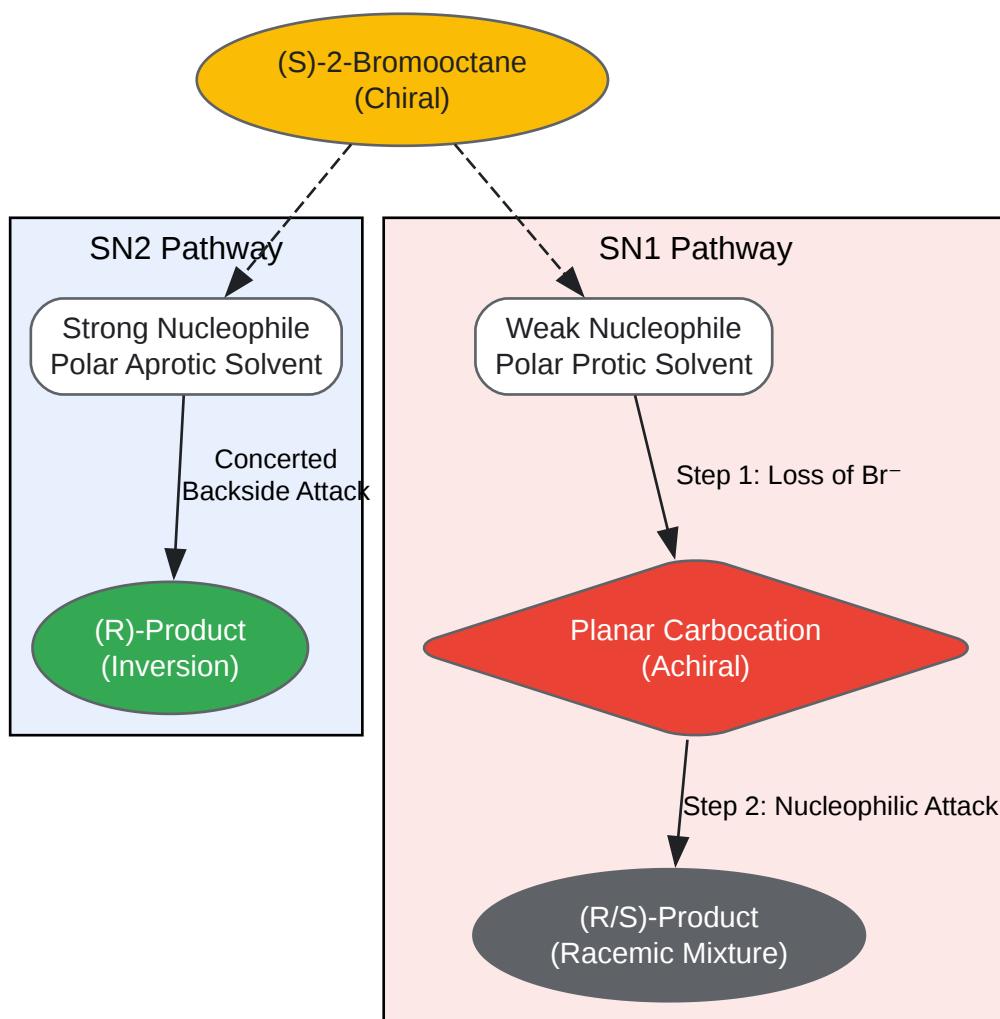
SN2 Pathway: Inversion of Configuration

The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process.[8] It is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). A critical and defining feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (bromide).[9][10] This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's HOMO and the substrate's C-Br σ^* LUMO, while minimizing electrostatic repulsion between the nucleophile and the leaving group.[9]

This backside attack forces the stereocenter to invert its configuration, a phenomenon known as Walden inversion.[10][11] For example, the reaction of **(S)-2-bromooctane** with hydroxide ion (a strong nucleophile) in acetone proceeds with inversion to yield **(R)-2-octanol**.[6]

[Click to download full resolution via product page](#)

Caption: The $\text{S}_{\text{N}}2$ mechanism on **2-bromooctane** results in a Walden inversion.


SN1 Pathway: Racemization

In contrast, the unimolecular nucleophilic substitution ($\text{S}_{\text{N}}1$) mechanism is a two-step process favored by weak nucleophiles in polar protic solvents (e.g., ethanol, water).[12] The first and rate-determining step is the departure of the leaving group to form a planar, achiral carbocation intermediate. The second step involves the nucleophile attacking this intermediate. Since the carbocation is planar, the nucleophile can attack from either face with roughly equal probability.

This leads to the formation of a nearly 1:1 mixture of both enantiomers of the product, resulting in a racemic mixture and a loss of optical activity.[11][12][13]

Racemization via Reversible SN2 Reaction

An interesting case arises when an enantiomer of **2-bromooctane** is treated with a salt containing its own leaving group, such as sodium bromide, in a polar aprotic solvent like DMSO.[14] In this scenario, the bromide ion acts as a nucleophile, attacking the stereocenter of another **2-bromooctane** molecule via an SN2 mechanism. Each successful SN2 reaction inverts the stereocenter. Since the nucleophile and leaving group are identical, the reaction is reversible and will eventually reach equilibrium, producing a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[14]

[Click to download full resolution via product page](#)

Caption: Competing SN1 and SN2 pathways for **2-bromooctane**.

Experimental Protocols

Protocol 1: SN2 Synthesis of (R)-(-)-2-Octanol

This protocol describes the synthesis of (R)-(-)-2-octanol from (S)-(+)-**2-bromooctane**, demonstrating stereochemical inversion.

Materials:

- (S)-(+)-**2-bromooctane** (e.g., optical purity >98%)
- Sodium hydroxide (NaOH)
- Acetone (anhydrous)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

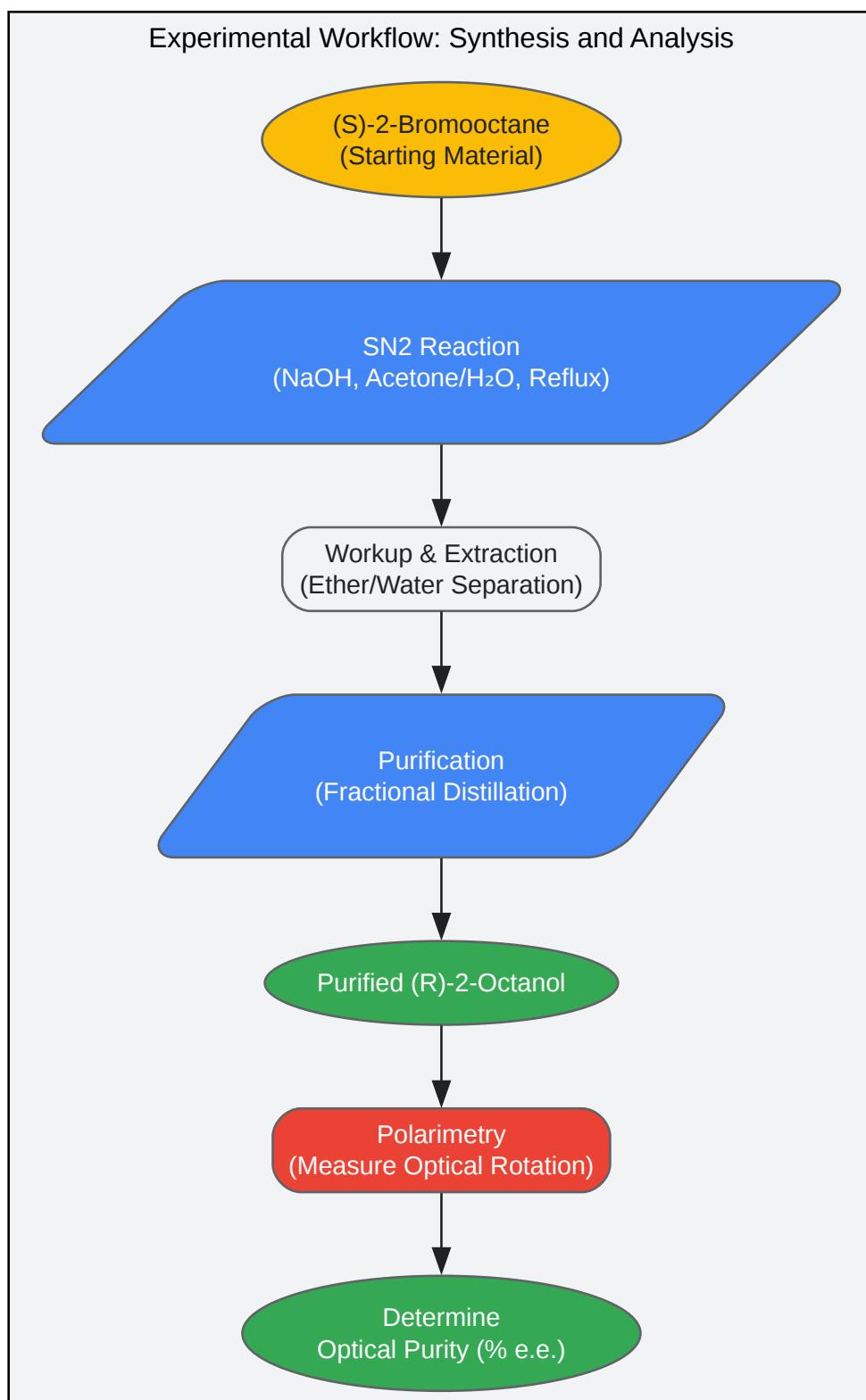
Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of NaOH in 50 mL of deionized water.
- Add 100 mL of acetone to the flask.
- Add 20.0 g of (S)-(+)-**2-bromooctane** to the reaction mixture.
- Heat the mixture to a gentle reflux and maintain for 4 hours, monitoring the reaction progress by TLC (thin-layer chromatography).
- After completion, cool the mixture to room temperature and transfer to a separatory funnel.

- Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.
- Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
- Combine the organic extracts and wash with 50 mL of brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude (R)-(-)-2-octanol by fractional distillation.
- Characterize the product using NMR and IR spectroscopy and determine its optical purity by measuring the specific rotation with a polarimeter.

Protocol 2: Polarimetric Analysis

This protocol outlines the measurement of optical rotation to determine the enantiomeric purity of a chiral sample.


Materials:

- Synthesized chiral product (e.g., (R)-(-)-2-octanol)
- High-purity solvent (e.g., ethanol or chloroform)
- Polarimeter
- Volumetric flask (10 mL)
- Polarimeter cell (1 dm)

Procedure:

- Accurately weigh approximately 1.0 g of the purified product and transfer it to a 10 mL volumetric flask.
- Dissolve the sample in the chosen solvent and dilute to the mark. Calculate the exact concentration (c) in g/mL.

- Calibrate the polarimeter with a blank (the pure solvent).
- Rinse and fill the 1 dm polarimeter cell ($l = 1$) with the sample solution, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α). Take at least five readings and calculate the average.
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$.
- Determine the optical purity (or enantiomeric excess, e.e.) using the formula: Optical Purity (%) = $([\alpha]_{\text{observed}} / [\alpha]_{\text{pure}}) \times 100$. (Use the literature value for the specific rotation of the pure enantiomer, e.g., -10.3° for pure (R)-2-octanol).[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the stereoselective synthesis and analysis of 2-octanol.

Conclusion and Significance

2-Bromooctane is an exemplary substrate for demonstrating the fundamental principles of stereochemistry in chemical reactions. The predictable and distinct stereochemical outcomes of its SN1 and SN2 reactions provide a clear illustration of how reaction mechanisms directly control the three-dimensional structure of products. For researchers in drug development and asymmetric synthesis, mastering the control of these pathways is paramount. The ability to selectively synthesize a single enantiomer is often critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities or toxicities. The principles demonstrated with **2-bromooctane** are directly applicable to the synthesis of complex, stereochemically pure active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic chemistry 10: Stereochemistry - chirality, enantiomers and diastereomers [cureffi.org]
- 2. organic chemistry - Is 2-bromobutane chiral? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 4. sec-Octyl bromide, (-)- | C8H17Br | CID 12216026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sec-octyl bromide, (+)- | C8H17Br | CID 79046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optically pure S(+)–2– Bromooctane with specific rotation +360 reacts with aq. NaOH in acetone to give pure R(–)–2– octanol with specific rotation –10.30. Partially racemized 2 – Bromooctane with specific rotation +300 on reaction with aq. NaOH produces 2 – octanol with specific rotation –60. Among the following correct statement(s) regarding second reaction is / are [infinitylearn.com]
- 7. Solved 2. (16 pts) The reaction product of (S)-2-Bromooctane | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Answered: (a) The reaction of (R)-2-bromopentane with NaOH in ethanol produced a racemic mixture. Br H.. NaOH Ethanol Racemic mixture (i) Draw the structures of the... | bartleby [bartleby.com]
- 14. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Introduction: The Stereochemical Landscape of 2-Bromoocane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146060#stereochemistry-and-chirality-of-2-bromoocane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com